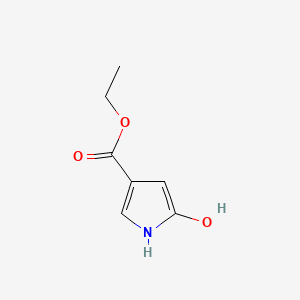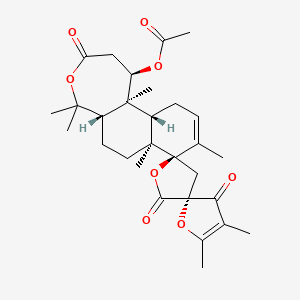
Setosusin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Setosusin is a meroterpenoid fungal metabolite originally isolated from C. setosus . It reduces neurotoxicity induced by amyloid-β (Aβ) aggregates in PC12 cells . In vivo, setosusin (30 mg/kg) induces tremors in mice .
Molecular Structure Analysis
Setosusin has a complex molecular structure with a unique spiro-fused 3 (2H)-furanone moiety . The formal name of Setosusin is (1’‘S,2R,2’S,5’‘aR,7’‘aR,11’‘aR,11’‘bR)-1’‘-(acetyloxy)-1’‘,5’‘a,6’‘,7’‘,7’‘a,11’‘,11’‘a,11’‘b-octahydro-4,5,5’‘,5’‘,7’‘a,9’‘,11’‘b-heptamethyl-dispiro [furan-2 (3H), 4’ (5’H)-furan-2’(3’H),8’‘(5’‘H)-naphth[2,1-c]oxepin]-3,3’‘,5’ (2’'H)-trione .
Physical And Chemical Properties Analysis
Setosusin has a molecular formula of C29H38O8 and a formula weight of 514.6 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the retrieved papers.
Aplicaciones Científicas De Investigación
Biosynthesis and Structural Formation :
- Setosusin's biosynthetic pathway was investigated, revealing the role of a cytochrome P450 enzyme, SetF, in its synthesis. SetF facilitates the structural rearrangement needed to yield Setosusin. This study contributes to understanding the molecular and computational bases of spirofuranone formation in Setosusin biosynthesis (Wei et al., 2021).
Isolation and Identification :
- Setosusin was initially isolated from the Ascomycete Corynascus setosus, alongside other tremorgenic metabolites. Its structure was determined through chemical and spectral data, as well as X-ray crystallographic analysis (Fujimoto et al., 1996).
Biosynthetic Pathways and Structural Revision :
- The biosynthetic gene cluster for another fungal hexacyclic meroditerpenoid, Brevione E, which is related to Setosusin, was identified. The study also involved a structural revision of Brevione E, highlighting the diversity in fungal natural product biosynthesis and how it relates to Setosusin (Yan & Matsuda, 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Setosusin, also known as J-011706, is a fungal meroditerpenoid It’s known that setosusin features a unique spiro-fused 3(2h)-furanone moiety , which may interact with specific biological targets to exert its effects.
Mode of Action
The mode of action of Setosusin is complex and involves several biochemical reactions. The biosynthetic basis for spirofuranone formation in Setosusin involves the cytochrome P450 enzyme, SetF . SetF performs the epoxidation of the polyketide portion of the substrate and facilitates the protonation-initiated structural rearrangement to yield Setosusin .
Biochemical Pathways
The biosynthetic pathway of Setosusin has been elucidated through heterologous reconstitution of related enzyme activities . This pathway involves a series of in vivo and in vitro isotope-incorporation experiments and theoretical/computational calculations . .
Pharmacokinetics
ADME properties are crucial indicators of how a molecule behaves in the body . They determine the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .
Result of Action
Given its unique spiro-fused 3(2h)-furanone moiety , it’s plausible that Setosusin may exert unique molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors encompass the physical, social, economic, cultural, technological, and policy-related aspects of the environment . .
Propiedades
InChI |
InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYCZGIAVNNJNU-AKNVYCFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@H]5[C@]2([C@@H](CC(=O)OC5(C)C)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017628 |
Source


|
| Record name | Setosusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182926-45-0 |
Source


|
| Record name | Setosusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is unique about the chemical structure of setosusin compared to other meroterpenoids?
A1: Setosusin stands out due to its unique spiro-fused 3(2H)-furanone moiety. This structural feature is not commonly observed in other meroterpenoids, making it a point of interest for researchers investigating its biosynthesis and potential biological activities.
Q2: How does the biosynthesis of setosusin differ from that of the related compound, brevione E?
A2: While both setosusin and brevione E share a common biosynthetic precursor, the pathways diverge due to the action of specific enzymes. In setosusin biosynthesis, the cytochrome P450 enzyme SetF catalyzes the formation of the characteristic spirofuranone ring. Conversely, in brevione E biosynthesis, the α-ketoglutarate-dependent dioxygenase BrvJ catalyzes a skeletal rearrangement leading to a cycloheptenone ring instead of a spirofuranone. Interestingly, BrvJ and the setosusin-related enzyme SetK share high homology but catalyze different reactions on the same substrate. This highlights how subtle enzymatic differences can lead to significant structural diversity in natural products.
Q3: What are the implications of understanding the biosynthetic pathway of setosusin?
A4: Unraveling the biosynthetic pathway of setosusin offers several advantages. First, it provides valuable insights into the enzymatic machinery responsible for constructing its unique spirofuranone scaffold. This knowledge could be leveraged for the engineered biosynthesis of setosusin analogs with potentially improved or altered bioactivities. Moreover, understanding the distinct roles of enzymes like SetF, BrvJ, and SetK in closely related pathways enhances our understanding of fungal secondary metabolism and natural product diversification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


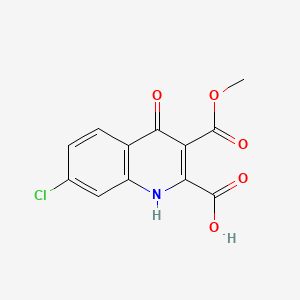

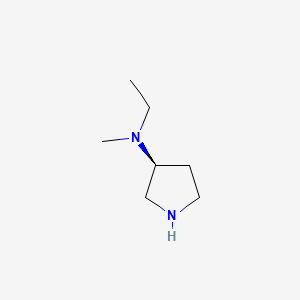
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B573805.png)
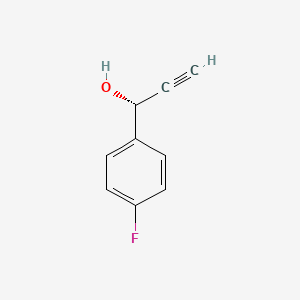
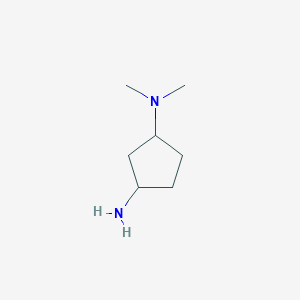
![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)
![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)
